

An In-depth Technical Guide to the Pharmacokinetics of AKE-72

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Compound of Interest		
Compound Name:	AKE-72	
Cat. No.:	B12386394	Get Quote

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Executive Summary

This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of **AKE-72**, a novel small molecule inhibitor of the hypothetical 'Kinase Target X' (KTX). The studies summarized herein were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of **AKE-72** in rodent models. This guide details the in vivo plasma pharmacokinetics following intravenous and oral administration, key metabolic pathways, and the experimental protocols used to generate this data. The findings suggest **AKE-72** possesses moderate oral bioavailability and a plasma half-life supportive of once-daily dosing regimens, warranting further investigation in advanced preclinical models.

In Vivo Pharmacokinetics

The pharmacokinetic profile of **AKE-72** was evaluated in male Sprague-Dawley rats following a single intravenous (IV) or oral (PO) dose. Plasma concentrations of **AKE-72** were determined at multiple time points using a validated LC-MS/MS method.

Data Summary: Single-Dose Pharmacokinetics in Rats



The quantitative data from the in vivo studies are summarized in the tables below.

Table 1: Plasma Pharmacokinetic Parameters of **AKE-72** in Rats (n=6 per group)

Parameter	IV Administration (2 mg/kg)	PO Administration (10 mg/kg)
T½ (h)	4.8 ± 0.7	5.1 ± 0.9
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.25 (first sample)	1.5 ± 0.5
AUC ₀ -t (ng·h/mL)	3100 ± 450	7200 ± 980
AUC ₀ -inf (ng·h/mL)	3150 ± 470	7350 ± 1050
CL (L/h/kg)	0.63 ± 0.09	-
Vdss (L/kg)	2.5 ± 0.4	-
F (%)	-	46.7

Data are presented as mean ± standard deviation.

Experimental Protocol: Rat Pharmacokinetic Study

- Animal Model: Male Sprague-Dawley rats (250-300g; n=6 per dose route).
- Dosing:
 - Intravenous (IV): A single 2 mg/kg dose of AKE-72, formulated in 20% Solutol HS 15 / 80% Water for Injection, was administered via the tail vein.
 - Oral (PO): A single 10 mg/kg dose of AKE-72, formulated as a suspension in 0.5% methylcellulose / 0.1% Tween 80, was administered by oral gavage.
- Sample Collection: Serial blood samples (approx. 150 μL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was isolated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

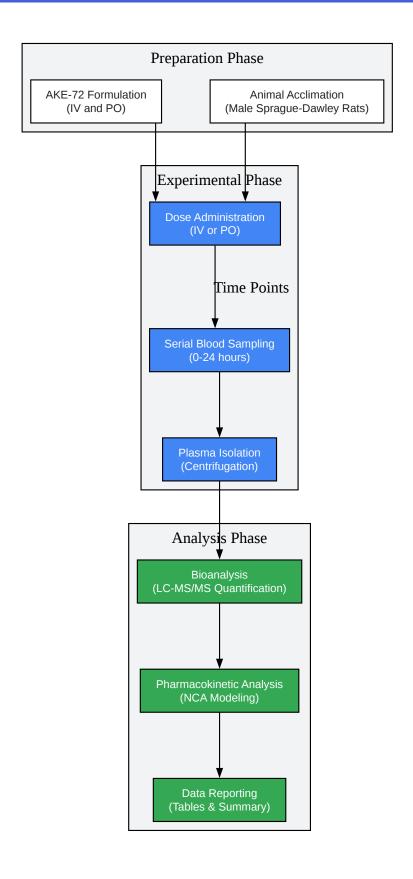


- Bioanalysis: Plasma concentrations of AKE-72 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
- Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Workflow for In Vivo PK Study

The following diagram illustrates the workflow for the described pharmacokinetic experiment.





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Caption: Workflow diagram for the in vivo pharmacokinetic study of AKE-72.



In Vitro Metabolism

To understand the metabolic fate of **AKE-72**, in vitro assays were conducted using human liver microsomes (HLM) to identify major clearance pathways and potential metabolites.

Data Summary: Metabolic Stability and Metabolite Identification

Table 2: In Vitro Metabolic Stability of AKE-72

System	T½ (min)	Intrinsic Clearance (µL/min/mg protein)
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| Human Liver Microsomes | 28.5 | 48.2 |

Table 3: Major Putative Metabolites of AKE-72 Identified in HLM

Metabolite ID	Biotransformation	Relative Abundance (%)
M1	Hydroxylation (+16 Da)	~ 65
M2	N-dealkylation (-28 Da)	~ 25

| M3 | Glucuronidation (+176 Da) | ~ 10 |

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

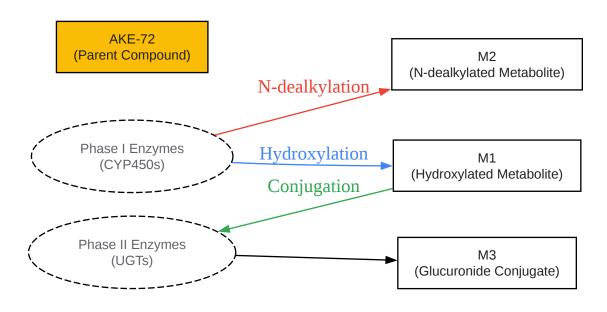
- Test System: Pooled Human Liver Microsomes (Corning).
- Incubation: AKE-72 (1 μM final concentration) was incubated with HLM (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) containing MgCl₂ (3 mM).
- Reaction Initiation: The metabolic reaction was initiated by adding NADPH (1 mM final concentration) and incubated at 37°C.
- Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.



- Reaction Termination: The reaction was stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
- Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the depletion of **AKE-72** over time. The half-life (T½) and intrinsic clearance were calculated from the slope of the natural log of the remaining parent compound versus time.

Proposed Metabolic Pathway of AKE-72

The following diagram outlines the primary metabolic transformations observed for AKE-72.



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Caption: Proposed primary metabolic pathways for AKE-72.

Conclusion

The preclinical pharmacokinetic profile of **AKE-72** in rats demonstrates properties consistent with a viable drug candidate. With a half-life of approximately 5 hours and oral bioavailability of 46.7%, **AKE-72** shows potential for further development. The primary metabolic pathways appear to be oxidative metabolism via cytochrome P450 enzymes, followed by glucuronidation. These findings provide a solid foundation for designing subsequent IND-enabling studies, including pharmacokinetic assessments in non-rodent species and formal drug-drug interaction studies.







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